molecular formula C15H11F4NO2 B5732153 2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide

2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide

Cat. No. B5732153
M. Wt: 313.25 g/mol
InChI Key: SPEACBGJLBEFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide is a chemical compound widely used in scientific research for its unique properties. This compound is a white crystalline solid with a molecular formula of C15H12F4NO2. It is also known as PFBT and is used in various research studies due to its ability to bind to specific receptors in the body.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide involves its ability to bind to specific receptors in the body. PFBT binds to the GABAA receptor, which is a type of receptor that is involved in the regulation of anxiety and sedation. By binding to this receptor, PFBT can modulate its activity and affect the physiological and biochemical processes associated with it.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide are mainly related to its ability to modulate the activity of the GABAA receptor. PFBT has been shown to enhance the activity of the GABAA receptor, leading to an increase in the inhibitory neurotransmitter GABA. This can result in sedation and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide in lab experiments include its ability to selectively bind to specific receptors in the body, its stability, and its availability. However, the limitations of using PFBT include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of 2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide in scientific research. One direction is the development of new drugs that target the GABAA receptor using PFBT as a molecular probe. Another direction is the study of the effects of PFBT on other receptors in the body. Additionally, the use of PFBT in imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) could provide new insights into the function of specific receptors in the body.
Conclusion:
In conclusion, 2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide is a valuable compound in scientific research due to its ability to selectively bind to specific receptors in the body. Its stability and availability make it a useful tool in various studies related to neuroscience, pharmacology, and medicinal chemistry. However, its potential toxicity and the need for careful handling and disposal should be taken into consideration. The future directions for the use of PFBT in scientific research are promising and could lead to the development of new drugs and imaging techniques.

Synthesis Methods

The synthesis of 2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide involves the reaction of 4-methoxybenzylamine with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of a base. The reaction takes place in anhydrous conditions and is carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure PFBT.

Scientific Research Applications

2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide is widely used in scientific research due to its ability to selectively bind to specific receptors in the body. It is used in various studies related to neuroscience, pharmacology, and medicinal chemistry. PFBT is used as a molecular probe to study the function of specific receptors in the body and to develop new drugs that target these receptors.

properties

IUPAC Name

2,3,4,5-tetrafluoro-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO2/c1-22-9-4-2-8(3-5-9)7-20-15(21)10-6-11(16)13(18)14(19)12(10)17/h2-6H,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEACBGJLBEFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-tetrafluoro-N-[(4-methoxyphenyl)methyl]benzamide

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